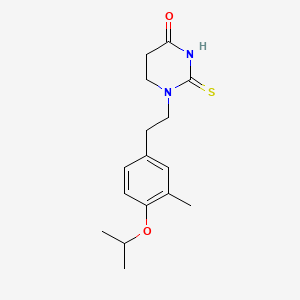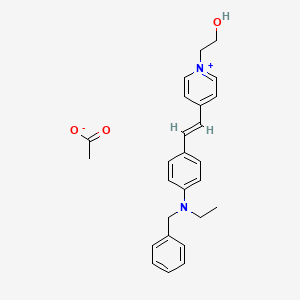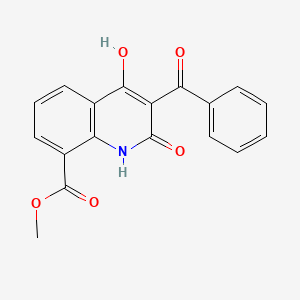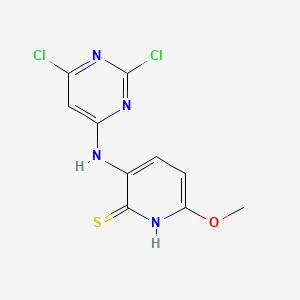
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione is a chemical compound with a complex structure that includes pyrimidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes are usually documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Applications De Recherche Scientifique
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-pyrimidinylamine: Shares the pyrimidine ring structure but lacks the pyridine and methoxy groups.
6-Methoxy-2-pyridinethione: Contains the pyridine and methoxy groups but lacks the pyrimidine ring.
Uniqueness
3-((2,6-Dichloro-4-pyrimidinyl)amino)-6-methoxy-2(1H)-pyridinethione is unique due to its combined structural features, which may confer specific chemical and biological properties not found in similar compounds
Propriétés
Numéro CAS |
81587-43-1 |
|---|---|
Formule moléculaire |
C10H8Cl2N4OS |
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
3-[(2,6-dichloropyrimidin-4-yl)amino]-6-methoxy-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-17-8-3-2-5(9(18)16-8)13-7-4-6(11)14-10(12)15-7/h2-4H,1H3,(H,16,18)(H,13,14,15) |
Clé InChI |
XSLPSQWNYDKHFS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C(=S)N1)NC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


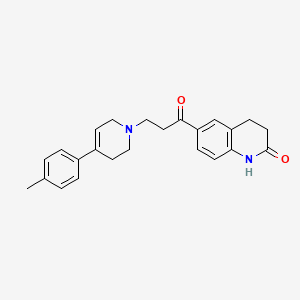
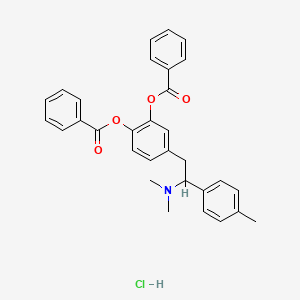
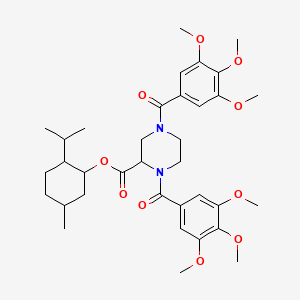
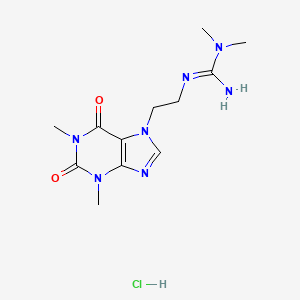
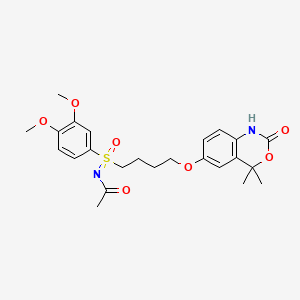
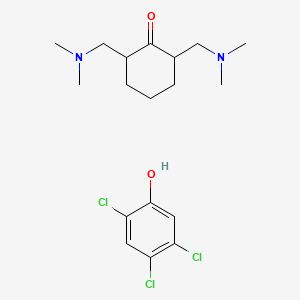

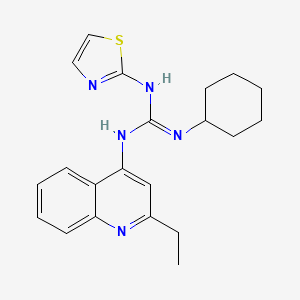
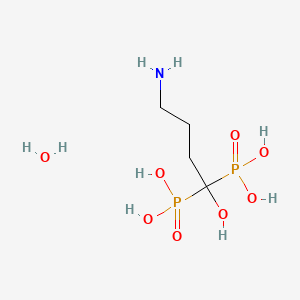
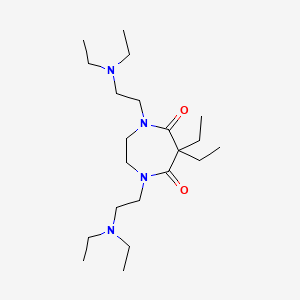
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
